molecular formula (CH3(CH2)3)2HPO4<br>C8H19PO4<br>C8H19O4P B049430 Dibutylphosphate CAS No. 107-66-4

Dibutylphosphate

Cat. No.: B049430
CAS No.: 107-66-4
M. Wt: 210.21 g/mol
InChI Key: JYFHYPJRHGVZDY-UHFFFAOYSA-N
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Description

Spinosin is a flavone-C-glycoside, a type of flavonoid compound, primarily isolated from the seeds of Ziziphus jujuba Mill var. This compound is known for its neuroprotective, sedative, and hypnotic properties, making it a significant subject of research in the fields of pharmacology and traditional medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinosin can be synthesized through various chemical reactions involving flavonoid glycosides. One common method involves the glycosylation of flavonoid aglycones using glycosyl donors under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.

Industrial Production Methods: In industrial settings, spinosin is often extracted from the seeds of Ziziphus jujuba Mill var. spinosa using solvents like ethanol or methanol . The extraction process involves grinding the seeds, followed by solvent extraction, filtration, and concentration. The crude extract is then purified using chromatographic techniques to isolate spinosin.

Scientific Research Applications

Chemical Synthesis

Dibutyl phosphate as a Reactant:
DBP serves as a versatile reactant in organic synthesis. It is commonly used to synthesize glycosyl phosphates and aminophosphates through various catalytic methods. For instance, DBP can facilitate the regioselective and enantiospecific synthesis of 2-aminophosphates via SN2-type ring-opening reactions with aziridines .

Table 1: Synthesis Applications of Dibutyl Phosphate

ApplicationDescription
Glycosyl PhosphatesUsed in the synthesis of glycosyl phosphates via 1,2-orthoesters.
2-AminophosphatesCatalyzed synthesis through regioselective SN2-type reactions.
Ring-Opening PolymerizationsCatalyzes polymerizations to produce bio-based polyesters .

Environmental Applications

Nuclear Criticality Safety:
DBP plays a role in nuclear chemistry, particularly in the formation of complexes with uranium. The dibutyl phosphate ion can create compounds with limited solubility, which is crucial for nuclear criticality safety assessments .

Table 2: Environmental Impact of Dibutyl Phosphate

ApplicationImpact
Nuclear SafetyForms complexes with uranium to enhance safety in nuclear operations.
Pollution ControlInvestigated for its potential in adsorbing perfluorinated compounds from water sources .

Material Science

Corrosion Inhibition:
DBP has been studied as a corrosion inhibitor for aluminum alloys, particularly AA2024-T3. Research indicates that it effectively reduces corrosion rates, enhancing the longevity and durability of aluminum components in various applications .

Table 3: Material Science Applications

ApplicationDescription
Corrosion InhibitionActs as an effective corrosion inhibitor for aluminum alloys .
Luminescent PropertiesAffects the luminescent properties of certain materials when used as an additive .

Case Studies

Case Study 1: Synthesis Optimization
A study explored the synthesis conditions for dibutyl phosphate from phosphorous acid and n-butanol, identifying optimal reaction parameters that yielded a product with a 68% yield under specific conditions (temperature: 125-135°C; mole ratio: 3.6) .

Case Study 2: Environmental Monitoring
Research into the behavior of dibutyl phosphate in water treatment processes revealed its role in removing perfluorinated compounds from drinking water sources. The study demonstrated effective adsorption characteristics, which can be utilized for environmental remediation efforts .

Comparison with Similar Compounds

Spinosin is unique among flavonoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:

Compared to these compounds, spinosin has a broader range of biological activities and a unique mechanism of action involving multiple neurotransmitter systems .

Biological Activity

Dibutylphosphate (DBP), a phosphate ester, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of DBP, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is chemically represented as C8H17O4P\text{C}_8\text{H}_{17}\text{O}_4\text{P} with a molecular weight of 206.2 g/mol. It is known for its solubility in organic solvents and limited water solubility, which influences its biological interactions.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

Recent studies have highlighted the inhibitory effects of DBP on GSK-3β, an important enzyme involved in various cellular processes including metabolism and cell proliferation. The inhibition mechanism has been characterized as mixed inhibition with an IC50 value of 2.0 µM, indicating moderate potency . Molecular docking studies suggest that DBP interacts with the substrate-binding pocket of GSK-3β through hydrogen bonds with critical amino acids such as Arg96 and Glu97 .

Table 1: Inhibition Characteristics of DBP on GSK-3β

ParameterValue
IC502.0 µM
Binding Affinity-6.9 kcal/mol (P2)
Inhibition TypeMixed Inhibition

Antimalarial Activity

DBP also exhibits antimalarial properties against Plasmodium falciparum 3D7 strains. Although the exact mechanism remains unclear, the compound has shown no cytotoxic effects on liver cells, making it a candidate for further investigation in malaria treatment .

Toxicological Profile

The toxicological assessment of this compound has revealed several critical findings:

  • Acute Toxicity : Studies indicate that at high doses (1000 mg/kg), DBP causes significant hepatotoxicity and mortality in animal models .
  • Reproductive Toxicity : A combined study on reproductive and developmental toxicity found no significant adverse effects on fertility at lower doses; however, higher doses resulted in decreased viability in offspring .

Table 2: Toxicity Data Summary

EndpointNOEL (mg/kg/day)Observations
Repeated Dose Toxicity30Liver swelling, gastric erosion
Reproductive Toxicity300Decreased live pups at high doses

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on GSK-3β Inhibition : A study conducted using recombinant Hs GSK-3β demonstrated that DBP significantly inhibits enzyme activity, suggesting potential therapeutic applications in diseases like diabetes and cancer where GSK-3β is implicated .
  • Environmental Impact Assessment : Research into the ecotoxicological effects of DBP indicated slight toxicity to aquatic organisms, particularly daphnids and algae, with LC50 values indicating a need for careful environmental monitoring when using this compound .

Q & A

Q. Basic: What analytical methods are most reliable for quantifying DBP in complex matrices like solvent extraction systems?

To quantify DBP in mixtures containing tributylphosphate (TBP) or metal complexes, fluorimetric analysis after extraction with carbon tetrachloride has been historically employed. However, this method shows limitations in precision due to incomplete recovery of the uranyl-DBP complex, as seen in uranium nitrate solutions where fluorimetric results only captured ~20% of expected values . For higher accuracy, HPLC with dibutylammonium phosphate buffer (Solution A) and acetonitrile gradients (Solution B) is recommended, as outlined in pharmacopeial methods . Validate methods using spiked recovery experiments to account for matrix effects.

Q. Advanced: How can researchers resolve discrepancies in DBP solubility data across different solvent systems?

Discrepancies in solubility (e.g., zirconium nitrate DBP in Amsco: (2±1)×10⁻⁵ M vs. earlier reports of 7.9×10⁻⁵ M) often arise from impurities (e.g., residual acetone) or inconsistent preparation protocols . To mitigate this:

  • Standardize synthesis : Avoid acetone in purification steps, as it artificially inflates solubility .
  • Characterize phases : Use techniques like ICP-MS for metal content and FTIR to confirm DBP complex integrity post-synthesis.
  • Replicate conditions : Ensure temperature, solvent purity, and mixing protocols match prior studies for direct comparison .

Q. Basic: What are the primary decomposition pathways of DBP in industrial solvent extraction processes?

DBP forms via hydrolysis of tributylphosphate (TBP) under acidic or high-radiation conditions. It acts as a degradation byproduct that complexes with metals like uranium and zirconium, leading to precipitates that impair equipment function . Key pathways include:

  • Acidic hydrolysis : TBP → DBP + butanol.
  • Radiolysis : TBP degradation under radiation forms DBP and monobutylphosphate (MBP).
    Monitor DBP accumulation using periodic solvent analysis and implement scrubbing steps (e.g., alkaline washes) to mitigate operational risks .

Q. Advanced: How can researchers optimize DBP derivative synthesis for reproducible biological testing?

For derivatives like 9-β-D-arabinofuranosylcytosine-5'-dibutylphosphate, reaction time and solvent polarity critically influence yield. For example:

  • Extended reaction times (24h vs. 6h) improve araC-DBP coupling efficiency but require rigorous purification (e.g., column chromatography with 15–20% methanol in chloroform) to isolate pure products .
  • Characterization : Use ³¹P NMR to confirm phosphorylation and LC-MS to verify purity (>95%). Document solvent gradients and temperature controls to ensure reproducibility .

Q. Basic: What experimental controls are essential when studying DBP’s role in metal ion extraction?

  • Blank extractions : Run parallel experiments without DBP to identify background metal carryover.
  • Phase ratio optimization : Vary organic/aqueous phase ratios to determine partitioning coefficients (e.g., uranium-DBP complex extraction into CCl₄) .
  • Competing ligand tests : Add EDTA or citrate to aqueous phases to assess DBP’s selectivity over other chelators .

Q. Advanced: How can computational modeling complement experimental studies of DBP’s coordination chemistry?

Molecular dynamics (MD) simulations can predict DBP’s binding modes with metals like Zr⁴⁺ or UO₂²⁺. For instance:

  • Parameterize force fields : Use crystallographic data from analogous organophosphate-metal complexes.
  • Validate with spectroscopy : Compare simulated IR/Raman spectra with experimental data to refine coordination geometry .
    Leverage databases like DEPOD for phosphatase-substrate interaction patterns to infer DBP’s biological behavior .

Q. Basic: What are the best practices for reporting DBP-related data to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed synthesis : Report reaction times, solvent ratios, and purification steps (e.g., “20% methanol in chloroform” for chromatography) .
  • Compound characterization : Provide NMR, MS, and elemental analysis data for new derivatives. For known compounds, cite prior methods .
  • Data transparency : Deposit raw spectral data or solubility curves in supplementary materials .

Q. Advanced: How should researchers address conflicting data on DBP’s environmental toxicity?

When extrapolating from organophosphate class

  • Conduct supplemental searches : Use terms like “organophosphate hydrolysis” + “ecotoxicity” to identify relevant studies .
  • Validate assays : Compare DBP’s LC₅₀ in standardized models (e.g., Daphnia magna) against structurally similar compounds.
  • Contextualize findings : Note limitations (e.g., differences in bioavailability between DBP and triaryl phosphates) .

Properties

IUPAC Name

dibutyl hydrogen phosphate
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InChI

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)
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InChI Key

JYFHYPJRHGVZDY-UHFFFAOYSA-N
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Canonical SMILES

CCCCOP(=O)(O)OCCCC
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Molecular Formula

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Related CAS

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt)
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DSSTOX Substance ID

DTXSID3040728
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Molecular Weight

210.21 g/mol
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Physical Description

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid.
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Boiling Point

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes)
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Flash Point

370 °F (ICSC, 2023), 188 °C o.c.
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Solubility

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble
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Density

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06
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Vapor Density

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2
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Vapor Pressure

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx)
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Record name Dibutyl phosphate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Tributyl phosphate (20%); Monobutyl phosphate (16%)
Record name DIBUTYL PHOSPHATE
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Color/Form

Pale-amber liquid or oil

CAS No.

107-66-4, 19069-28-4
Record name DIBUTYL PHOSPHATE
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Record name Dibutyl phosphate
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Record name Dibutyl phosphate
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Record name Phosphoric acid, dibutyl ester
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Record name Phosphoric acid, dibutyl ester
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Record name Dibutyl hydrogen phosphate
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Record name DIBUTYL PHOSPHATE
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Record name DIBUTYL PHOSPHATE
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Record name DIBUTYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIBUTYL PHOSPHATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/69
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphoric acid, dibutyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TB928F88.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

8.6 °F (ICSC, 2023), -13 °C
Record name DIBUTYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25018
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIBUTYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIBUTYL PHOSPHATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dibutylphosphate
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Dibutylphosphate
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Dibutylphosphate
Reactant of Route 4
Dibutylphosphate
Reactant of Route 5
Dibutylphosphate
Reactant of Route 6
Reactant of Route 6
Dibutylphosphate

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